molecular formula C10H14O6S2 B8501332 1-Methylsulfonyloxy-4-(2-methylsulfonyloxyethyl)benzene

1-Methylsulfonyloxy-4-(2-methylsulfonyloxyethyl)benzene

Cat. No. B8501332
M. Wt: 294.3 g/mol
InChI Key: CBLURUVVHKBIPR-UHFFFAOYSA-N
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Patent
US07084177B2

Procedure details

2-(4-Hydroxyphenyl)ethanol(356 g, 2.58 mol, 1.0 eq) was dissolved in methylene chloride (3500 ml) and triethyl amine (653 g, 6.44 mol, 2.5 eq). The mixture was cooled to −20° C. Methanesulfonyl chloride (657 g, 5.74 mol. 2.2 eq) was then added keeping the temperature between −25° C. and −15° C. When the conversion was >95% salts were formed which were filtered off and washed with methylene chloride (600 ml). The organic layer was washed first with saturated sodium hydrogencarbonate solution (700 ml) at 20° C. followed by water (700 ml). The methylene chloride was evaporated to dryness and the remaining residue was then used in the subsequent step.
Quantity
356 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
Quantity
653 g
Type
reactant
Reaction Step Two
Quantity
657 g
Type
reactant
Reaction Step Three
[Compound]
Name
salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(Cl)Cl>[CH3:18][S:19]([O:10][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][S:19]([CH3:18])(=[O:21])=[O:20])=[CH:3][CH:4]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
356 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCO
Name
Quantity
3500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
653 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
657 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
salts
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between −25° C. and −15° C
CUSTOM
Type
CUSTOM
Details
were formed which
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with methylene chloride (600 ml)
WASH
Type
WASH
Details
The organic layer was washed first with saturated sodium hydrogencarbonate solution (700 ml) at 20° C.
CUSTOM
Type
CUSTOM
Details
The methylene chloride was evaporated to dryness

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.